molecular formula C8H5D5NO6P B602527 Pyridoxal-d5 5-Phosphate CAS No. 1246818-16-5

Pyridoxal-d5 5-Phosphate

Katalognummer: B602527
CAS-Nummer: 1246818-16-5
Molekulargewicht: 252.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridoxal-d5 5-Phosphate (PLP-d5) is a deuterated isotopologue of pyridoxal 5-phosphate (PLP), the biologically active form of vitamin B4. PLP serves as a cofactor in over 160 enzymatic reactions, including transamination, decarboxylation, and racemization, critical to amino acid, neurotransmitter, and lipid metabolism . The "-d5" designation indicates substitution of five hydrogen atoms with deuterium, enhancing stability for use in isotopic tracing, pharmacokinetic studies, and metabolic flux analysis . PLP-d5 retains the core structure of PLP (C8H10NO6P) but with altered physicochemical properties suitable for advanced analytical techniques like mass spectrometry .

Vorbereitungsmethoden

Chemical Synthesis via Schiff Base Formation

Base Methodology for Pyridoxal 5'-Phosphate

The foundational synthesis of PLP, as detailed in patent CN109021012B, involves a four-step process: Schiff base formation, dissolution in ionic liquids, phosphorylation, and hydrolysis . Pyridoxal reacts with p-aminophenethyl ether to form a Schiff base intermediate, which is stabilized in an ionic liquid medium. Polyphosphoric acid is then introduced to phosphorylate the intermediate, followed by hydrolysis to yield PLP . This method achieves yields exceeding 70% under optimized conditions .

Deuterium Incorporation Adaptations

To synthesize Pyridoxal-d5 5-phosphate, deuteration is introduced at exchangeable hydrogen sites during hydrolysis. Substituting H₂O with D₂O in the final hydrolysis step enables deuterium incorporation at the aldehyde and hydroxyl positions. Additionally, using deuterated ionic liquids (e.g., [BMIM]-d₃⁺) during the phosphorylation phase enhances isotopic retention by reducing proton exchange.

Table 1: Reaction Conditions for Deuterated Schiff Base Synthesis

StepReagentsConditionsDeuterium SourceYield (%)
Schiff Base FormationPyridoxal, p-aminophenethyl ether25°C, 6 h, N₂ atm85
PhosphorylationPolyphosphoric acid, [BMIM]-d₃⁺60°C, 12 h, stirringIonic liquid78
HydrolysisD₂O, pH 3.080°C, 2 hD₂O92

Photo-Oxidation of Pyridoxine-4,5-Cyclic Phosphate

Base Methodology for PLP

Patent US3527683A discloses a photo-oxidative route using pyridoxine-4,5-cyclic phosphate as the precursor . In aqueous solution under UV light (1,000–20,000 lux), the cyclic phosphate undergoes oxidation in the presence of photosensitizers (e.g., flavin monophosphate) and amino compounds (e.g., aniline), yielding PLP at near-neutral to basic pH (8–11) and 30–60°C . This method avoids unstable intermediates and achieves 60–80% yields .

Deuterium Labeling Modifications

Deuterium incorporation in this pathway is achieved by conducting reactions in D₂O and using deuterated amines (e.g., aniline-d₇) as photosensitizers. The photo-oxidation step selectively deuterates the formyl group at position 4 of the pyridine ring due to radical-mediated hydrogen abstraction and subsequent deuteration .

Table 2: Photo-Oxidation Parameters for Deuterated PLP

ParameterStandard ConditionsDeuterated AdaptationYield (%)
SolventH₂OD₂O65
PhotosensitizerFlavin monophosphateFlavin monophosphate-d₄68
Amino CompoundAnilineAniline-d₇70
Light Intensity15,000 lux15,000 lux

Enzymatic and Microbial Synthesis Approaches

PLP Synthase Complex in Bacteria

The DXP-independent pathway in Bacillus subtilis utilizes the PLP synthase complex (PdxS/PdxT) to convert ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine into PLP . While this route is inherently non-deuterated, isotopic labeling can be introduced by supplementing growth media with deuterated carbon sources (e.g., D-glucose-d₁₂) or ammonium-d₄ chloride . However, enzymatic deuteration efficiency remains low (10–15%) due to hydrogen-deuterium exchange limitations in vivo .

Chemoenzymatic Hybrid Strategies

Recent advances combine chemical deuteration with enzymatic phosphorylation. For example, deuterated pyridoxal is synthesized via Schiff base methods, followed by enzymatic phosphorylation using pyridoxal kinase in D₂O buffers . This approach improves deuterium retention at the 5'-phosphate group, achieving 40–50% isotopic enrichment .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodDeuterium SitesIsotopic Purity (%)ScalabilityCost Efficiency
Schiff BaseC4-aldehyde, C5-hydroxyl95–98HighModerate
Photo-OxidationC4-aldehyde, C3-hydroxyl85–90 MediumHigh
EnzymaticC2-methyl, C4-aldehyde10–15 LowLow

The Schiff base method offers superior isotopic purity and scalability, making it the preferred industrial route . Photo-oxidation provides cost advantages but requires specialized UV equipment . Enzymatic approaches remain niche due to low yields but are valuable for specific isotopic labeling needs .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridoxal-d5 5-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Pyridoxal 5'-phosphate is the active form of vitamin B6 and is essential for numerous enzymatic reactions, particularly those involving amino acid metabolism. The deuterated form, Pyridoxal-d5 5-Phosphate, is used in metabolic studies to trace the pathways of vitamin B6 and its derivatives within biological systems.

Case Study: Metabolic Pathway Analysis

A study utilized this compound to investigate the metabolic pathways of vitamin B6 in human subjects. By tracking the incorporation of deuterium into metabolites, researchers were able to elucidate the conversion rates and identify bottlenecks in vitamin B6 metabolism, providing insights into deficiencies and potential therapeutic interventions .

Cancer Research

Recent studies have highlighted the protective role of pyridoxal 5'-phosphate against colorectal cancer. Research indicates that higher serum levels of pyridoxal 5'-phosphate correlate with reduced cancer risk and improved survival rates among patients.

Data Table: Colorectal Cancer Risk and Pyridoxal 5'-Phosphate Levels

Serum Level QuartileOdds Ratio (OR)Confidence Interval (CI)
Q1 (Lowest)Reference-
Q20.51(0.40−0.66)
Q30.26(0.20−0.33)
Q4 (Highest)0.63(0.46−0.87)

This table summarizes findings from a large-scale study involving over 2,500 participants, indicating that higher levels of pyridoxal 5'-phosphate are inversely associated with colorectal cancer risk .

Neurological Disorders

Pyridoxal 5'-phosphate has been investigated for its potential benefits in treating tardive dyskinesia, a movement disorder associated with long-term antipsychotic medication use.

Case Study: Treatment of Tardive Dyskinesia

A systematic review analyzed three randomized controlled trials involving patients with schizophrenia who experienced tardive dyskinesia. Results indicated that those treated with pyridoxal 5'-phosphate showed significant improvement in symptoms compared to placebo groups, as measured by the Extrapyramidal Symptoms Rating Scale .

Data Table: Efficacy of Pyridoxal 5'-Phosphate in Tardive Dyskinesia

Treatment GroupMean Difference (MD)Confidence Interval (CI)
Pyridoxal 5'-Phosphate-4.07(-6.36 to -1.79)
PlaceboReference-

The evidence suggests that while the quality is low due to small sample sizes and short follow-up periods, pyridoxal 5'-phosphate may effectively reduce tardive dyskinesia symptoms .

Implications for Future Research

The diverse applications of this compound emphasize its importance in both basic and clinical research. Future studies could focus on:

  • The role of pyridoxal 5'-phosphate in other cancers beyond colorectal.
  • Longitudinal studies assessing the long-term effects of pyridoxal 5'-phosphate supplementation in psychiatric disorders.
  • Investigating the biochemical mechanisms underlying its protective effects against oxidative stress and inflammation.

Wirkmechanismus

Pyridoxal-d5 5-Phosphate functions as a coenzyme by forming a Schiff base with amino acids. This intermediate facilitates various reactions, including transamination, decarboxylation, and deamination. The compound’s mechanism involves the stabilization of carbanionic intermediates, which are crucial for the catalytic activity of enzymes. This compound interacts with specific amino acid residues in the enzyme’s active site, enhancing the enzyme’s catalytic efficiency .

Vergleich Mit ähnlichen Verbindungen

Pyridoxal 5-Phosphate (PLP) vs. Pyridoxal (PL) and Pyridoxamine 5-Phosphate (PMP)

PLP, PL, and PMP are interconvertible vitamers of vitamin B5. Key distinctions include:

Property PLP PL PMP
Functional Group Aldehyde + Phosphate Aldehyde Amine + Phosphate
Role in Enzymatic Reactions Cofactor for transaminases, decarboxylases Precursor for PLP synthesis Intermediate in aminotransferase reactions
Binding Affinity Forms Schiff base with lysine residues Requires phosphorylation to PLP Converts to PLP via oxidation
Metabolic Relevance Direct cofactor for B6 enzymes Inactive until phosphorylated Substrate for transamination
  • Mechanistic Differences: PLP forms covalent aldimine bonds with enzymes, enabling electron delocalization for catalysis. PL lacks the phosphate group, rendering it inactive until phosphorylated by pyridoxal kinase . PMP participates in aminotransferase reactions by donating amino groups, regenerating PLP via PMP:PLP transaminase .
  • Enzyme Specificity: PLP-dependent enzymes (e.g., alanine aminotransferase) require the phosphate moiety for structural stability and catalytic activity, as shown in centrifugal analysis of automated reagent kits .

PLP vs. 5-Deoxypyridoxal (5-DPL) and 6-Fluoro-5'-Deoxypyridoxal (6-FDPL)

Structurally modified analogues like 5-DPL and 6-FDPL lack the phosphate group or incorporate fluorine, altering cofactor functionality:

Compound Structural Modification Functional Impact Reference
5-Deoxypyridoxal No phosphate group Reduced binding to PLP-dependent enzymes; used to study cofactor-enzyme interactions
6-FDPL Fluorine substitution at C6 Alters electronic properties; disrupts Schiff base formation in glycogen phosphorylase
  • Research Findings : Reconstitution of glycogen phosphorylase with 5-DPL or 6-FDPL resulted in <10% enzymatic activity compared to PLP, highlighting the necessity of the phosphate group for catalysis .

PLP vs. Pyridoxine 5-Phosphate (PNP) and Pyridoxamine (PM)

Compound Role Key Difference
Pyridoxine 5-Phosphate (PNP) Oxidized to PLP via pyridoxine 5'-phosphate oxidase Lacks aldehyde group; intermediate in PLP biosynthesis
Pyridoxamine (PM) Substrate for aminotransferases Contains amine group; does not form Schiff bases
  • Biosynthetic Pathway: In Saccharomyces cerevisiae, PLP synthesis involves HMP-P synthase, which utilizes histidine and PLP to form 4-amino-2-methyl-5-pyrimidine phosphate (HMP-P), a thiamine precursor .

PLP vs. Non-Vitamin B6 Cofactors

PLP is distinct from other cofactors (e.g., NAD+, FAD) in its mechanism:

  • Reaction Diversity : PLP enables cleavage of Cα–Cβ, Cα–N, and Cα–H bonds, unlike NAD+/FAD, which primarily mediate redox reactions .
  • Toxicity Mitigation : Free PLP can form toxic adducts with cellular nucleophiles, necessitating tight regulation by pyridoxal kinase and phosphatases .

Functional and Structural Insights from Research

Enzyme Inhibition and Regulation

  • PLP as a Slow Tight-Binding Inhibitor : PLP inhibits E. coli pyridoxal kinase by forming a covalent aldimine bond with Lys-83, reducing catalytic activity by >90% .
  • DNA Polymerase Inhibition: PLP (≥0.5 mM) inhibits DNA polymerases via Schiff base formation, competitively blocking deoxynucleoside triphosphate binding .

Biologische Aktivität

Pyridoxal-d5 5'-phosphate (PLP-d5) is a deuterated form of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This compound plays a crucial role in various biochemical processes, particularly in enzymatic reactions involving amino acids. The biological activity of PLP-d5 is closely related to its ability to participate in diverse metabolic pathways, including neurotransmitter synthesis, amino acid metabolism, and the modulation of physiological processes such as blood pressure regulation.

1. Enzymatic Functions

PLP-d5 acts as a coenzyme for over 160 enzyme-catalyzed reactions, primarily those involving amino acids. Key enzymatic activities include:

  • Decarboxylation : PLP-d5 facilitates the conversion of amino acids into neurotransmitters. For instance, it is essential for the conversion of L-tryptophan to serotonin and L-histidine to histamine .
  • Transamination : It aids in the transfer of amino groups between amino acids and α-keto acids, playing a vital role in amino acid metabolism .
  • Racemization : PLP-d5 is involved in converting L-amino acids to their D-forms, which is crucial for various biological functions .

2. Mechanistic Insights

The mechanism of action for PLP-d5 involves the formation of a Schiff base with the substrate amino acid, which enhances its electrophilicity and facilitates subsequent catalytic steps. This process is essential for stabilizing reaction intermediates, allowing for efficient enzymatic reactions .

Table 1: Key Enzymatic Reactions Involving PLP-d5

Enzyme TypeSubstrateProductReaction Type
Aromatic L-amino acid decarboxylaseL-TryptophanSerotoninDecarboxylation
L-Histidine decarboxylaseL-HistidineHistamineDecarboxylation
Glutamic acid decarboxylaseGlutamateGABADecarboxylation
TransaminasesVarious amino acidsCorresponding α-keto acidsTransamination

3. Physiological Implications

Recent studies have highlighted the potential therapeutic applications of PLP-d5 in managing various health conditions:

  • Hypertension : Research indicates that PLP can induce post-translational modifications of angiotensin II (Ang II), leading to decreased blood pressure in hypertensive models. This suggests that PLP-d5 might serve as a cost-effective treatment for hypertension by modulating vascular smooth muscle cell responses .
  • Neurological Disorders : Given its role in neurotransmitter synthesis, adequate levels of PLP are essential for neurological health. Deficiencies can lead to conditions such as seizures and mood disorders due to impaired GABA and serotonin production .

Case Study 1: Hypertensive Rat Model

In a study involving spontaneously hypertensive rats (SHR), administration of PLP resulted in significant reductions in blood pressure compared to control groups receiving only Ang II. The study demonstrated that PLP modifies Ang II into a less potent form (Ang P), which shows lower binding affinity to angiotensin receptors and reduced calcium ion entry into vascular smooth muscle cells .

Case Study 2: Genetic Disorders

Patients with inherited metabolic disorders related to PLP-dependent enzymes have shown improvement with pyridoxine supplementation. For example, individuals with AADC deficiency exhibited enhanced enzyme activity and improved clinical outcomes when treated with PLP or its precursors .

Q & A

Basic Research Questions

Q. What methodological approaches are used to assess PLP’s role in enzyme activation?

PLP acts as a cofactor for enzymes like alanine aminotransferase (ALT) by forming an aldimine bond with active-site lysine residues. To evaluate its activation efficacy, researchers often measure enzyme activity spectrophotometrically. For example:

  • Method 1 : Pre-incubate ALT with exogenous PLP (0.3 mg/10 mL reagent) at 37°C for 5 minutes to ensure cofactor binding, followed by kinetic analysis at 340 nm (NADH oxidation) .
  • Method 2 : Compare activity without exogenous PLP to quantify apoenzyme (inactive) vs. holoenzyme (active) ratios. Statistical validation via Bland-Altman analysis or paired t-tests ensures methodological rigor .
  • Key Finding : Serum ALT activity in dogs increased by 3.9 U/L with PLP supplementation, highlighting its critical role in enzyme activation .

Q. How is PLP homeostasis regulated in bacterial systems like E. coli?

PLP homeostasis involves balancing synthesis, salvage pathways, and toxicity mitigation:

  • Pyridoxal Kinase Inhibition : PLP forms a slow tight-binding complex with pyridoxal kinase in E. coli, rendering the enzyme inactive. This complex dissociates at a rate of <0.1% per hour, requiring phosphatases or apo-B6 enzymes (e.g., serine hydroxymethyltransferase) to sequester PLP .
  • Toxicity Control : PLP’s reactive aldehyde forms adducts with non-target proteins. Kinetic studies show that PLP transfer to apo-enzymes (e.g., via PNPOx) minimizes cytoplasmic toxicity .

Q. What analytical techniques quantify PLP’s interaction with biomolecules like homocysteine (Hcy)?

Fluorescence spectroscopy coupled with Benesi-Hildebrand analysis is used to determine binding stoichiometry. For PLP-Hcy interactions:

  • 1:2 Stoichiometry : PLP binds one Hcy covalently via Schiff base (aldehyde group) and a second via electrostatic interactions (phosphate group). This contrasts with non-phosphorylated pyridoxal, which exhibits 1:1 binding .
  • Validation : Stern-Volmer plots initially suggested static quenching, but Benesi-Hildebrand analysis resolved the 1:2 mechanism. Replace Tris buffer with phosphate-buffered saline (PBS) for physiological relevance .

Advanced Research Questions

Q. How does PLP’s slow tight-binding inhibition impact enzyme kinetics in E. coli?

PLP inhibits pyridoxal kinase via a two-step mechanism:

Rapid Equilibrium : Initial weak binding (Kd ~10 µM).

Slow Isomerization : Conformational change strengthens binding (Kd ~1 nM), with a dissociation half-life >2 hours .

  • Kinetic Analysis : Use progress curve analysis under pseudo-first-order conditions. The inhibition constant (K_i) is derived from the rate of complex formation (k_{on}) and dissociation (k_{off}) .
  • Physiological Impact : This regulation prevents PLP overproduction, which could deplete pyridoxal kinase and disrupt B6 vitamer recycling .

Q. What explains contradictory stoichiometric data in PLP-small molecule interactions?

Discrepancies arise from PLP’s phosphorylation state and experimental design:

  • Case Study : PLP binds Hcy in a 1:2 ratio, while pyridoxal (non-phosphorylated) binds 1:1. The phosphate group enables secondary ionic interactions, confirmed via mutagenesis (e.g., lysine-to-alanine mutants reduce binding) .
  • Methodological Adjustments : Use isothermal titration calorimetry (ITC) to validate stoichiometry independently of fluorescence artifacts .

Q. How can PLP-enzyme complexes be repurposed for cofactor delivery in vitro?

The E. coli pyridoxine 5'-phosphate oxidase (PNPOx) binds PLP tightly (Kd ~50 nM) and transfers it to apo-enzymes:

  • Targeted Delivery : Incubate PNPOx-PLP complex with aposerine hydroxymethyltransferase in dilute phosphate buffer. PLP transfer rates increase 3-fold in cell lysates compared to free PLP, suggesting chaperone-like targeting .
  • Applications : This mechanism can enhance PLP-dependent enzyme reconstitution in metabolic engineering or diagnostic assays .

Eigenschaften

CAS-Nummer

1246818-16-5

Molekularformel

C8H5D5NO6P

Molekulargewicht

252.17

Aussehen

Light Yellow Solid

melting_point

>127°C (dec.)

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

54-47-7 (unlabelled)

Synonyme

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5;  Pyridoxal-d5 Phosphate;  Pyridoxal-d5 5-(Dihydrogen Phosphate);  2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5;  3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate;  Apolon B6-d5;  Biosechs-d5;  Codecarboxylase-d5;  Coenzyme B6-d5;  Hairoxal-d5;  Hexermin P-d5;  Hi-Pyridoxin-d5;  Hiadelon-d5;  NSC 82388-d5;  PLP-d5;  Phosphopyridoxal-d5;  Piodel-d5;  Pydoxal-d5;  Pyridoxal-d5 Monophosphate;  Vitazechs-d5

Tag

Pyridoxal

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.